

Introduction: The Core Significance of H-CHG-OME HCL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-CHG-OME HCL*

Cat. No.: *B170248*

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H-CHG-OME HCL, chemically known as L-Cyclohexylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its structural uniqueness, conferred by the bulky cyclohexyl group, provides compounds with distinct steric properties that can significantly influence their pharmacological activity. This guide delves into the multifaceted role of **H-CHG-OME HCL**, focusing on its application as a key intermediate in the synthesis of complex therapeutic agents, with a particular emphasis on the development of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.

The hydrochloride salt form of L-Cyclohexylglycine methyl ester enhances its stability and solubility, rendering it a practical and versatile starting material for multi-step organic syntheses. [1] Its utility extends to the development of pharmaceuticals targeting neurological disorders and as a modulator of neurotransmitter activity.[1][2] The incorporation of the cyclohexylglycine moiety can lead to improved bioavailability and efficacy of the final drug product.[1]

Physicochemical and Biological Activity Data

The quantitative data presented below summarizes the key physicochemical properties of **H-CHG-OME HCL** and the biological activity of Telaprevir, a prominent drug synthesized using this intermediate.

Parameter	Value	Compound	Reference
Chemical Name	L-2-Cyclohexylglycine methyl ester hydrochloride	H-CHG-OME HCL	[1]
Synonym	L-Chg-OMe·HCl	H-CHG-OME HCL	[1]
CAS Number	14328-63-3	H-CHG-OME HCL	[1]
Molecular Formula	C ₉ H ₁₇ NO ₂ ·HCl	H-CHG-OME HCL	[1]
Molecular Weight	207.74 g/mol	H-CHG-OME HCL	[1]
Melting Point	185-191 °C	H-CHG-OME HCL	[1]
Purity	≥ 99% (HPLC)	H-CHG-OME HCL	[1]
Optical Rotation	[α] _{D25} = + 36 ± 2 ° (c=1 in MeOH)	H-CHG-OME HCL	[1]
Biological Target	Hepatitis C Virus (HCV) Protease NS3/4A	Telaprevir	
Biological Activity (IC ₅₀)	0.35 μM (in vitro inhibition of HCV RNA replication)	Telaprevir	

Core Application: Synthesis of Telaprevir Intermediate

H-CHG-OME HCL is a crucial starting material in the synthesis of Telaprevir, a potent inhibitor of the HCV NS3/4A serine protease. The cyclohexylglycine moiety is a key component of the P2 fragment of Telaprevir, which plays a critical role in its binding to the enzyme's active site.

Experimental Protocol: Synthesis of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

This protocol details the coupling of L-cyclohexylglycine methyl ester (H-CHG-OME) with pyrazinecarboxylic acid, a key step in the synthesis of Telaprevir.[3]

Materials:

- L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol)
- Pyrazinecarboxylic acid (2.72 g, 21.9 mmol)
- Dichloromethane (CH_2Cl_2), 100 mL
- 1 M Sodium Hydroxide (NaOH) solution
- 1 M Potassium Hydrogen Sulfate (KHSO_4) solution
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

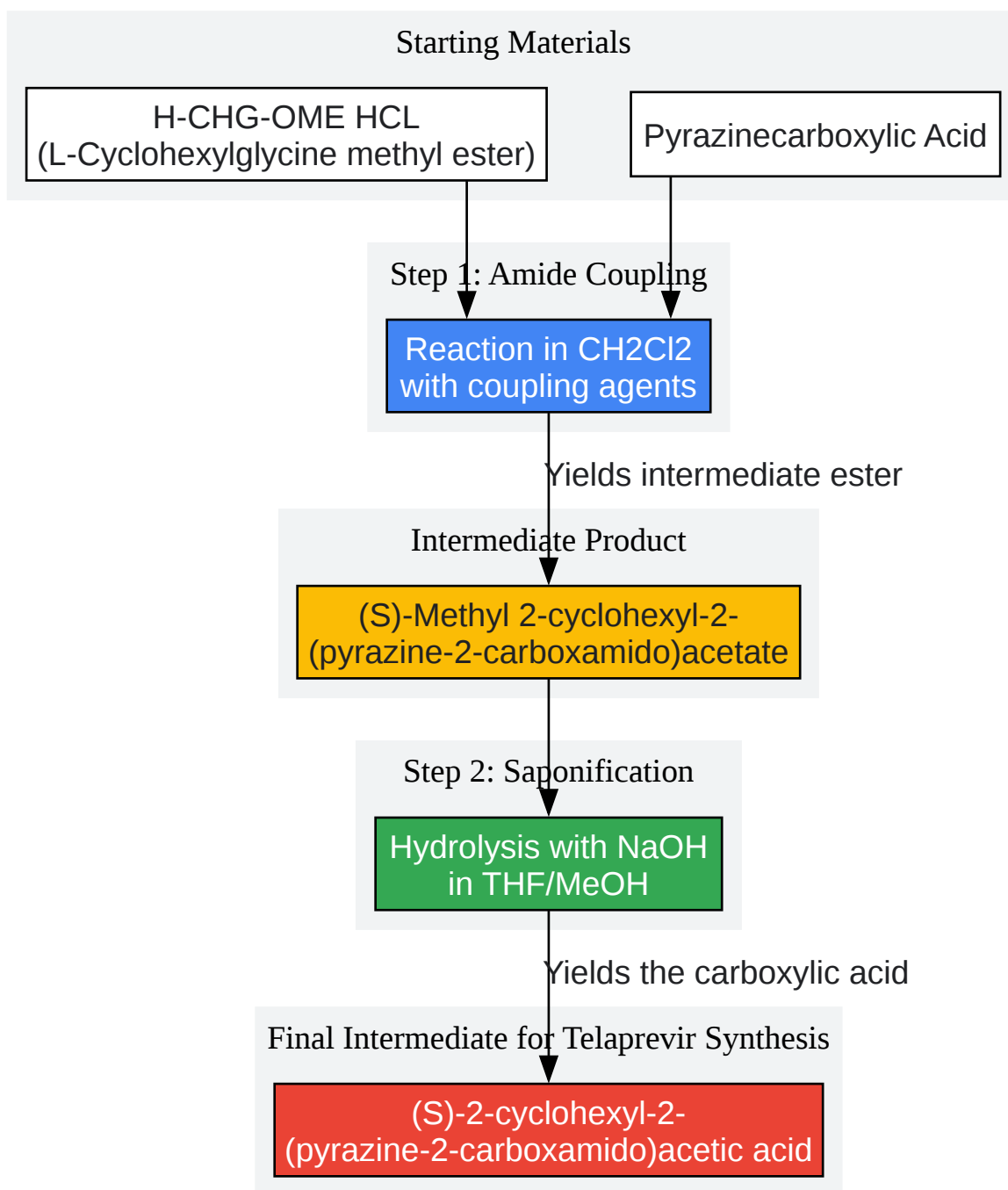
Procedure:

- Amide Coupling:
 - To a solution of L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol) in dichloromethane (100 mL), add pyrazinecarboxylic acid (2.72 g, 21.9 mmol).
 - Standard peptide coupling reagents (e.g., EDC, HOBt) are then added to facilitate the amide bond formation.
 - The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution (e.g., saturated Na_2CO_3), followed by drying of the organic phase with Na_2SO_4

and concentration in vacuo to yield the crude product, (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate.[3]

- Saponification (Hydrolysis of the Methyl Ester):
 - The crude ester from the previous step (assuming 10 mmol scale) is dissolved in a mixture of Tetrahydrofuran (25 mL) and Methanol.
 - The solution is cooled to 0°C, and a solution of 1 M NaOH (12 mL, 12 mmol) is added.
 - The reaction mixture is stirred overnight at room temperature.
 - The mixture is then concentrated in vacuo to remove the organic solvents.
 - The pH of the remaining aqueous layer is adjusted to 3.5 with a 1 M KHSO₄ solution.
 - The aqueous layer is extracted with Ethyl Acetate (2 x 25 mL).
 - The combined organic layers are dried over MgSO₄ and concentrated to yield (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.[3]

Synthesis Workflow



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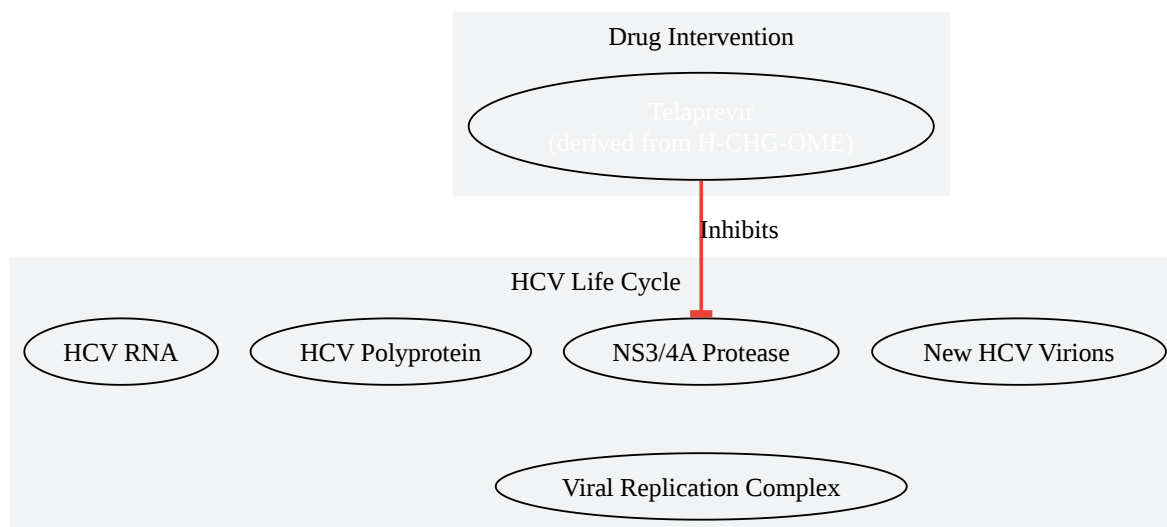
Caption: Workflow for the synthesis of a key Telaprevir intermediate.

Mechanism of Action of Derived Therapeutics: The Case of Telaprevir

Telaprevir, synthesized from the **H-CHG-OME HCL**-derived intermediate, functions as a direct-acting antiviral agent. It is a potent and specific inhibitor of the HCV NS3/4A serine protease.[4] This viral enzyme is crucial for the replication of the hepatitis C virus.

The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the viral replication complex.[4] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby preventing the formation of the replication complex and inhibiting viral propagation.

HCV Protease Inhibition Pathwaydot



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- To cite this document: BenchChem. [Introduction: The Core Significance of H-CHG-OME HCL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170248#role-of-h-chg-ome-hcl-in-medicinal-chemistry]

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